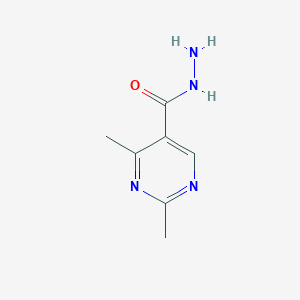

2,4-Dimethylpyrimidine-5-carbohydrazide

Descripción general

Descripción

2,4-Dimethylpyrimidine-5-carbohydrazide is an organic compound with the molecular formula C7H10N4O. It belongs to the class of pyrimidine derivatives, which are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of two methyl groups at positions 2 and 4 of the pyrimidine ring and a carbohydrazide group at position 5.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylpyrimidine-5-carbohydrazide typically involves the reaction of 2,4-dimethylpyrimidine-5-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the carbohydrazide derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the quality of the compound.

Análisis De Reacciones Químicas

Condensation with Carbonyl Compounds

Reacts with aldehydes/ketones under piperidine catalysis to form hydrazone derivatives. For example:

-

Product : 3,6-dimethyl-1-phenyl-N'-(propan-2-ylidene)-pyrazolo[3,4-b]pyridine-5-carbohydrazide ([8b])

-

Conditions : Ethanol, reflux, 8–10 hours

-

Key spectral data (Compound [8b]):

Reactions with Isothiocyanates

Forms thiosemicarbazide derivatives when treated with aryl/alkyl isothiocyanates:

-

Example : Reaction with p-methoxybenzyl isothiocyanate yields 6a (89% yield) .

-

Mechanism : Nucleophilic attack by the carbohydrazide’s NH group on the electrophilic thiocyanate carbon.

-

Key structural features :

Cyclocondensation with Acetylenic Esters

Reacts with diethyl acetylenedicarboxylate (12 ) to form pyrazolone-fused derivatives:

-

Product : Ethyl 2-(3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate (13 )

-

Key spectral evidence :

Oxidation and Cyclization Pathways

a. Nitrosation :

-

Treatment with NaNO<sub>2</sub>/HCl forms 5-azidocarbonyl intermediates, which undergo Curtius rearrangement to yield isocyanate derivatives .

b. Thiazole Formation : -

Reaction with allyl isothiocyanate followed by cyclization produces thiazole derivatives (e.g., 22 ):

Comparative Reactivity Table

| Reaction Type | Reagents | Product Class | Yield Range |

|---|---|---|---|

| Carbonyl Condensation | Aldehydes/Ketones | Hydrazones | 70–90% |

| Isothiocyanate Addition | Aryl/alkyl isothiocyanates | Thiosemicarbazides | 70–89% |

| Acetylenic Cyclocondensation | Diethyl acetylenedicarboxylate | Pyrazolones | 65–90% |

| Nitrosation | NaNO<sub>2</sub>/HCl | Azido-isocyanates | 75% |

Mechanistic Insights

-

Nucleophilic Reactivity : The carbohydrazide’s NH groups preferentially attack electrophilic carbons (e.g., in isothiocyanates or acetylenedicarboxylates) .

-

Steric Effects : Methyl groups at positions 2 and 4 on the pyrimidine ring influence regioselectivity but do not hinder reactivity .

-

Tautomerization : Pyrazolone derivatives stabilize via keto-enol tautomerism, confirmed by <sup>13</sup>C NMR .

Aplicaciones Científicas De Investigación

2,4-Dimethylpyrimidine-5-carbohydrazide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 2,4-Dimethylpyrimidine-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparación Con Compuestos Similares

2,4-Dimethylpyrimidine: Lacks the carbohydrazide group and has different chemical properties.

2,4-Dimethylpyrimidine-5-carboxylic acid: Precursor in the synthesis of 2,4-Dimethylpyrimidine-5-carbohydrazide.

2,4-Dimethylpyrimidine-5-carboxamide: Another derivative with distinct biological activities.

Uniqueness: this compound is unique due to the presence of the carbohydrazide group, which imparts specific chemical reactivity and biological activity. This functional group allows the compound to participate in a variety of chemical reactions and enhances its potential as a therapeutic agent.

Actividad Biológica

2,4-Dimethylpyrimidine-5-carbohydrazide is a compound that has garnered significant attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article delves into its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Target Enzymes

this compound primarily interacts with enzymes involved in the folate metabolic pathway. Notably, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and amino acids, thereby impacting DNA replication and repair processes.

Biochemical Pathways

The compound disrupts essential biochemical pathways by inhibiting DHFR activity, leading to decreased production of tetrahydrofolate. This reduction affects the synthesis of purines and thymidylate, which are vital for cellular proliferation.

Cellular Effects

Research indicates that this compound induces apoptosis in cancer cells by disrupting mitochondrial function and triggering the release of cytochrome c. This mechanism highlights its potential as an anticancer agent.

Dosage Effects in Animal Models

In animal studies, varying doses of this compound have demonstrated differential effects on tumor growth. Low doses have been effective in inhibiting tumor progression without significant toxicity, suggesting a favorable therapeutic window for further exploration.

Stability and Temporal Effects

The stability of this compound is influenced by environmental factors such as light and pH levels. Laboratory studies have shown that while the compound remains stable under certain conditions, it can degrade when exposed to extreme environments, which may affect its long-term efficacy in biological systems.

Research Applications

The compound has several applications across various fields:

- Chemistry : Utilized as a building block for synthesizing complex pyrimidine derivatives.

- Biology : Investigated for antimicrobial, antiviral, and anticancer properties.

- Medicine : Ongoing research aims to explore its therapeutic potential against various diseases.

- Industry : Employed in developing new materials and as an intermediate in pharmaceuticals and agrochemicals.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against specific bacterial strains | |

| Enzyme Inhibition | Inhibits dihydrofolate reductase | |

| Stability | Degrades under extreme pH or light exposure |

Case Study: Anticancer Activity

In a study published in 2024, researchers evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, demonstrating its potential as a chemotherapeutic agent .

Case Study: Antimicrobial Properties

Another study explored its antimicrobial efficacy against several bacterial strains. The compound displayed notable inhibitory effects at specific concentrations, suggesting its utility as a novel antimicrobial agent.

Propiedades

IUPAC Name |

2,4-dimethylpyrimidine-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O/c1-4-6(7(12)11-8)3-9-5(2)10-4/h3H,8H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTDPWGOVAVFNIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20529708 | |

| Record name | 2,4-Dimethylpyrimidine-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20529708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88317-45-7 | |

| Record name | 2,4-Dimethylpyrimidine-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20529708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.